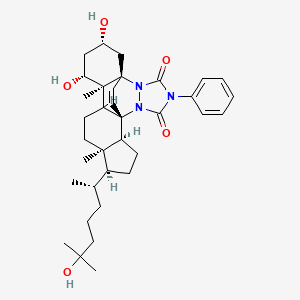

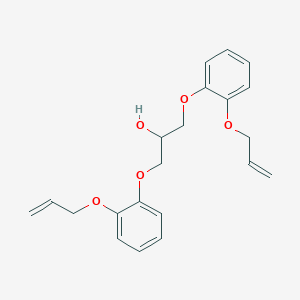

Benzyl N-Acetyl-4,6-O-benzylidene-alpha-isomuramic Acid Methyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

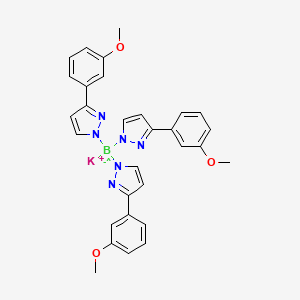

Benzyl N-Acetyl-4,6-O-benzylidene-alpha-isomuramic Acid Methyl Ester is part of a broader class of compounds that are derivatives of muramic and isomuramic acids. These compounds are significant in the context of peptidoglycan-related structures, which play a critical role in the cellular walls of bacteria, thus having implications in the field of antibiotics and bacterial resistance research.

Synthesis Analysis

The synthesis of this compound involves an improved, large-scale preparation leading from 2-acetamido-2-deoxy-D-glucose to its final structure via chromatographic separation of their methyl esters. This process highlights the low stereoselectivity of the lactyl ether synthesis step from racemic 2-chloropropionic acid and explores syntheses employing pure enantiomers of 2-chloropropionic acid, which were disclosed as not completely stereospecific (Gross & Rimpler, 1986).

Aplicaciones Científicas De Investigación

Synthesis and Derivatives

Benzyl N-Acetyl-4,6-O-benzylidene-alpha-isomuramic acid methyl ester is involved in the preparation of stereochemically pure derivatives of muramic and isomuramic acids. It serves as a key intermediate in these syntheses, facilitating the separation of stereoisomers and contributing to the study of stereoselectivity in lactyl ether synthesis (Gross & Rimpler, 1986). Additionally, it is used in the synthesis of N-acetyl derivative isomuramic acid from benzyl glucopyranoside by condensation with D-chloropropionic acid, followed by the removal of protective groups (Petit et al., 1972).

Medicinal Chemistry Applications

In medicinal chemistry, this compound is used as a precursor in the synthesis of specific amides, peptides, and esters of methotrexate. It's crucial for preparing intermediates that are essential for biochemical-pharmacological studies, especially in the context of antifolate activity and cytotoxicity (Piper et al., 1982).

Carbohydrate Research

The compound plays a significant role in carbohydrate research. It's used in the efficient synthesis of muramic acid and its stereoisomer isomuramic acid, contributing to the characterization of these sugars using NMR data (Ragoussis et al., 1997). It also assists in the synthesis of various glycosides of muramic acid, which is fundamental in the study of carbohydrate structures and their biological significance (Jeanloz et al., 1968).

Mecanismo De Acción

Target of Action

The primary target of Benzyl N-Acetyl-4,6-O-benzylidene-alpha-isomuramic Acid Methyl Ester is the peptidoglycan , the main skeletal component of all bacterial cell walls . This compound is a derivative of isomuramic acid, an amino sugar found in peptidoglycan .

Mode of Action

Given its structural similarity to components of the bacterial cell wall, it is likely that it interacts with enzymes involved in cell wall synthesis or maintenance, potentially inhibiting their function and leading to bacterial cell death .

Biochemical Pathways

The compound likely affects the biochemical pathways involved in bacterial cell wall synthesis and maintenance. By interacting with these pathways, it may disrupt the integrity of the bacterial cell wall, leading to cell lysis and death .

Result of Action

The result of the compound’s action would likely be the disruption of bacterial cell wall integrity, leading to cell lysis and death . This could potentially make it effective against bacterial infections or diseases caused by bacterial pathogens .

Action Environment

The action of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other substances that could interact with the compound or its targets. For instance, the compound’s stability and efficacy could be affected by storage conditions . It is recommended to store the compound at -20°C for long-term storage .

Propiedades

IUPAC Name |

methyl (2S)-2-[[(4aR,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31NO8/c1-16(24(29)30-3)33-23-21(27-17(2)28)26(31-14-18-10-6-4-7-11-18)34-20-15-32-25(35-22(20)23)19-12-8-5-9-13-19/h4-13,16,20-23,25-26H,14-15H2,1-3H3,(H,27,28)/t16-,20+,21+,22+,23+,25?,26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDYOCWILIJFUOR-BCHDKMROSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)O[C@@H]1[C@H]([C@H](O[C@H]2[C@H]1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747100 |

Source

|

| Record name | Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-3-O-[(2S)-1-methoxy-1-oxopropan-2-yl]-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104371-52-0 |

Source

|

| Record name | Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-3-O-[(2S)-1-methoxy-1-oxopropan-2-yl]-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,4'-Bipiperidine]-1'-carbonyl-d10-1'-carboxylic Acid tert-Butyl Ester](/img/no-structure.png)

![N-acetyl-D-[1-13C]glucosamine](/img/structure/B1146163.png)